![molecular formula C9H10N2 B13120868 3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 23612-70-6](/img/structure/B13120868.png)
3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with two methyl groups attached at the 3rd and 4th positions of the pyrrole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dimethylpyrrole with a suitable pyridine derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methyl groups on the pyrrole ring can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学研究应用
3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as inhibitors of various enzymes and receptors, making them candidates for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential anticancer and antimicrobial properties.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl groups at the 3rd and 4th positions.
3,4-Dimethylpyrrole: Contains only the pyrrole ring with methyl groups.
Pyridine: Contains only the pyridine ring without the fused pyrrole ring.
Uniqueness
3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring structure and the presence of methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
23612-70-6 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC 名称 |
3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-10-9-8(6)7(2)5-11-9/h3-5H,1-2H3,(H,10,11) |
InChI 键 |
CCRUMQORQZSOJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CNC2=NC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


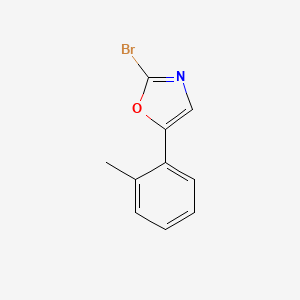
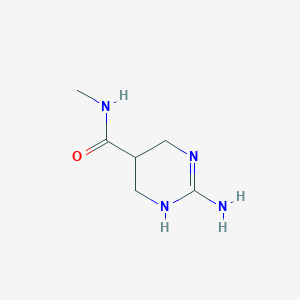
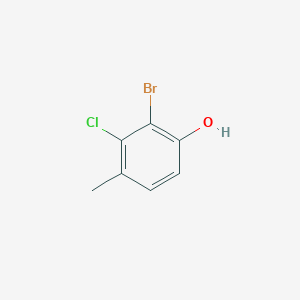
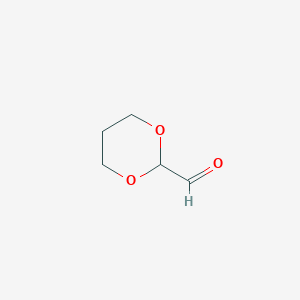
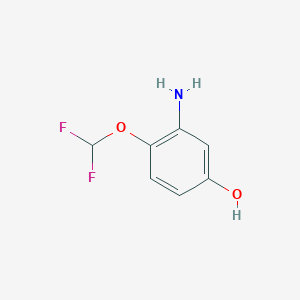


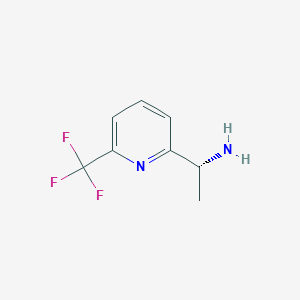
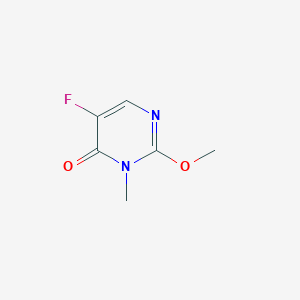
![2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid](/img/structure/B13120859.png)




